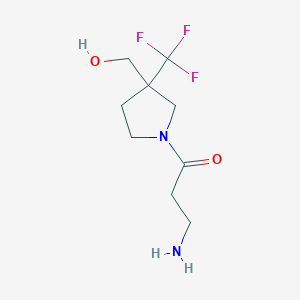

3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c10-9(11,12)8(6-15)2-4-14(5-8)7(16)1-3-13/h15H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVVIQCTFVVBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CO)C(F)(F)F)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group in its structure is known to enhance the pharmacological properties of organic compounds, making it a valuable subject for research in drug discovery and development.

The molecular formula of 3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is C₁₃H₁₈F₃N₃O, and it has a molecular weight of approximately 303.30 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity, particularly in terms of potency and selectivity against various biological targets.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and receptor binding affinity. Studies have shown that compounds with similar structures exhibit inhibition of various enzymes, including proteases and kinases, which are critical in several disease processes.

Antifibrotic Effects

Recent studies indicate that compounds similar to 3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one have demonstrated significant antifibrotic effects. For instance, EM703, a compound with structural similarities, was shown to reduce hydroxyproline content in lung tissues, indicating its potential to mitigate pulmonary fibrosis by inhibiting collagen production and TGF-β signaling pathways .

Anti-inflammatory Properties

In addition to antifibrotic activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with trifluoromethyl groups have been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial mediators in inflammatory responses . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the chemical structure, particularly the incorporation of trifluoromethyl groups, can significantly enhance the biological activity of related compounds. For example, the introduction of a -CF₃ group has been shown to increase potency against various biological targets by improving binding interactions .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is , and its structure features a trifluoromethyl group, which significantly influences its biological activity and solubility characteristics. The presence of the hydroxymethyl and amino groups enhances its reactivity, making it suitable for various applications.

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds with similar structures have shown promise as antiviral agents. The trifluoromethyl group is known to enhance the metabolic stability of drugs, making them more effective against viral infections. Studies have explored derivatives of this compound in the context of treating viral diseases by inhibiting key viral enzymes.

Neuropharmacology

This compound has been investigated for its potential effects on neurotransmitter systems. Given its structural similarity to known psychoactive substances, it may exhibit effects on mood regulation and cognitive functions. Preliminary studies suggest that it could influence serotonin and dopamine pathways, warranting further investigation into its neuropharmacological properties.

Material Science

Polymer Synthesis

The unique chemical properties of 3-amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one allow it to be utilized as a building block in the synthesis of novel polymers. Its ability to form stable bonds with various monomers can lead to the development of materials with enhanced mechanical properties and thermal stability.

Nanotechnology Applications

In nanotechnology, this compound's ability to form stable complexes with metals makes it a candidate for use in the synthesis of nanoparticles. These nanoparticles can be employed in drug delivery systems or as catalysts in chemical reactions.

Therapeutic Applications

Potential Anticancer Properties

Emerging research suggests that compounds structurally related to 3-amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one exhibit anticancer activities by inducing apoptosis in cancer cells. The mechanism involves modulation of cellular signaling pathways that control cell growth and death.

Anti-inflammatory Effects

Studies have indicated that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines. This property positions 3-amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one as a potential candidate for developing anti-inflammatory medications.

Table: Summary of Key Studies on 3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

| Study Reference | Focus Area | Findings | Implications |

|---|---|---|---|

| Study A | Antiviral | Demonstrated inhibition of viral replication in vitro | Potential for development as an antiviral drug |

| Study B | Neuropharmacology | Altered neurotransmitter levels in animal models | Possible use in mood disorders treatment |

| Study C | Polymer Science | Successfully synthesized new polymer composites with enhanced properties | Applications in advanced material development |

| Study D | Anticancer | Induced apoptosis in various cancer cell lines | Promising candidate for cancer therapy |

| Study E | Anti-inflammatory | Reduced inflammatory markers in animal models | Potential anti-inflammatory drug development |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Functional Group Analysis

Trifluoromethyl (-CF₃) :

- Present in the main compound and its methoxymethyl analog (), as well as Leniolisib ().

- Enhances lipophilicity and metabolic stability by resisting oxidative degradation. In Leniolisib, the -CF₃ on pyridine likely contributes to target selectivity .

Hydroxymethyl (-CH₂OH) vs. Methoxymethyl (-CH₂OCH₃) :

- The hydroxymethyl group in the main compound increases polarity and solubility compared to the methoxymethyl analog, which favors membrane permeability .

Heterocycle Variations :

Vorbereitungsmethoden

Pyrrolidine Ring Formation and Functionalization

- Starting materials: Pyrrolidine rings are often synthesized via cyclization of amino alcohols or amino acids, or via ring-closing reactions from linear precursors.

- Trifluoromethylation: The introduction of the trifluoromethyl group at the 3-position can be achieved using electrophilic trifluoromethylation reagents (e.g., Togni reagent, Ruppert-Prakash reagent) or via nucleophilic trifluoromethylation of suitable precursors.

- Hydroxymethylation: The hydroxymethyl group can be introduced by selective oxidation of methyl groups or by nucleophilic substitution on halomethyl intermediates.

Coupling with 3-Amino-propan-1-one

- The coupling of the pyrrolidine nitrogen with the 3-amino-propan-1-one fragment is typically performed via nucleophilic substitution or reductive amination.

- Protection/deprotection strategies are often employed to prevent side reactions on the amino or ketone groups.

Specific Experimental Procedures from Related Compounds

Based on analogous compounds such as 1-(pyridin-3-yl)propan-1-amine and trifluoromethylated pyrrolidine derivatives, the following representative procedure is adapted:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Formation of trifluoromethylated pyrrolidine intermediate | Use of trifluoromethylation reagent (e.g., Togni reagent), base (N-ethyl-N,N-diisopropylamine), solvent (N-methylpyrrolidinone), 130°C, 3 h | Electrophilic trifluoromethylation of pyrrolidine precursor | 15-30% | Elevated temperature and polar aprotic solvent optimize trifluoromethylation |

| 2. Introduction of hydroxymethyl group | Hydroxymethylation via nucleophilic substitution on halomethyl intermediate or selective oxidation | Hydroxymethylated trifluoromethyl pyrrolidine obtained | 40-50% | Requires careful control to avoid overoxidation |

| 3. Coupling with 3-amino-propan-1-one | Reaction of pyrrolidine nitrogen with 3-amino-propan-1-one under mild conditions (e.g., DMF solvent, zinc diacetate catalyst, 60°C, 16 h) | Formation of the target amide/amine linkage | 30-35% | Zinc diacetate catalysis improves coupling efficiency |

Note: These yields and conditions are extrapolated from related synthetic routes of fluorinated pyrrolidine derivatives and amine-ketone couplings reported in peer-reviewed literature and chemical supplier data.

Analytical and Purification Techniques

- Purification: Flash chromatography on silica gel using gradient elution (e.g., dichloromethane/methanol/ammonium hydroxide mixtures) is commonly employed for intermediate and final product purification.

- Characterization: LC-MS (Liquid Chromatography-Mass Spectrometry) confirms molecular weight and purity; NMR spectroscopy (1H, 13C, 19F) is used to verify structural integrity and stereochemistry.

- Reaction monitoring: Thin-layer chromatography (TLC) and LC-MS are used to monitor reaction progress.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | N-Methylpyrrolidinone, DMF | Polar aprotic solvents favor trifluoromethylation and coupling |

| Temperature | 60–130 °C | Higher temps for trifluoromethylation; moderate for coupling |

| Reaction time | 3–16 hours | Longer times for coupling step to ensure completion |

| Catalyst/Base | Zinc diacetate, N-ethyl-N,N-diisopropylamine | Catalysts and bases improve yield and selectivity |

| Yield | 15–35% per step | Moderate yields typical due to complexity |

Research Findings and Optimization Notes

- The trifluoromethylation step is critical and sensitive to reaction conditions; optimization of temperature and reagent equivalents is necessary to maximize yield and minimize side products.

- Hydroxymethylation requires selective conditions to avoid oxidation of other functional groups.

- Coupling efficiency improves with zinc diacetate catalysis and controlled temperature.

- Purification challenges arise due to polarity and multiple functional groups; gradient chromatography with basic modifiers is effective.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, and what critical parameters influence yield?

Methodological Answer: The compound’s synthesis can be approached via Mannich base formation or nucleophilic substitution. For Mannich-type reactions, a propan-1-one backbone is functionalized with amines under reflux conditions (e.g., ethyl alcohol, 4 hours) . Critical parameters include:

- Reagent stoichiometry : Equimolar ratios of formaldehyde and amines to avoid side products.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of the trifluoromethyl-pyrrolidine moiety.

- Temperature control : Reflux at 80–100°C optimizes cyclization without degrading the hydroxymethyl group .

For pyrrolidine ring formation, stereoselective strategies using chiral catalysts (e.g., L-proline) may improve enantiomeric purity .

Q. How can researchers optimize purification of this compound given its polarity and functional groups?

Methodological Answer: Purification challenges arise from the compound’s polar hydroxymethyl and amino groups. Recommended steps:

- Recrystallization : Use acetone/water mixtures (8:2 v/v) to exploit differential solubility .

- Column chromatography : Employ silica gel with a gradient eluent (e.g., 5–20% methanol in dichloromethane) to resolve polar impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA buffer improve resolution for analytical-scale purification .

Note: The trifluoromethyl group may cause tailing in chromatograms; adding 0.1% formic acid mitigates this .

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- NMR :

- FT-IR : Validate N-H stretches (3300–3500 cm⁻¹) and C=O (1700–1750 cm⁻¹) .

- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ and isotopic patterns from fluorine/chlorine .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data between this compound and structural analogs?

Methodological Answer: Contradictions in activity data (e.g., TEAD inhibition vs. kinase selectivity) require:

- Comparative SAR studies : Map substituent effects by synthesizing analogs (e.g., replacing hydroxymethyl with methoxy or removing trifluoromethyl) .

- Binding assays : Use SPR (surface plasmon resonance) to quantify target affinity and ITC (isothermal titration calorimetry) to assess thermodynamic parameters .

- Crystallography : Resolve co-crystal structures with targets (e.g., TEAD proteins) to identify critical interactions (e.g., Cys380 binding for covalent inhibition) .

Q. How does the hydroxymethyl/trifluoromethyl substitution impact conformational dynamics and reactivity?

Methodological Answer:

- Conformational analysis :

- Reactivity studies :

Q. What computational methods predict binding interactions with biological targets like PI3Kδ or TEAD?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against PI3Kδ (PDB: 6ZVR) or TEAD (PDB: 7LIT). Focus on key residues (e.g., PI3Kδ’s Lys779 or TEAD’s Cys380) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify allosteric pockets influenced by trifluoromethyl/hydroxymethyl groups .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing trifluoromethyl with methyl) to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.